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Introduction
Tribenoside is a synthetic glucofuranoside derivative with a history of use as a vasoprotective

and anti-inflammatory agent.[1] This technical guide provides an in-depth overview of its

molecular structure and key chemical properties, intended to support further research and

development efforts. The information is presented with a focus on quantitative data, detailed

experimental context, and visualization of related biological pathways and experimental

workflows.

Molecular Structure
Tribenoside, chemically known as ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside, is a well-defined

molecule with the chemical formula C₂₉H₃₄O₆.[2] Its structure consists of a glucofuranose core

with an ethyl group at the anomeric carbon and three benzyl groups protecting the hydroxyl

groups at positions 3, 5, and 6. Tribenoside is a mixture of α and β anomers.[1]

Table 1: Molecular Identifiers and Descriptors
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Identifier/Descriptor Value

IUPAC Name

(3R,4R,5R)-5-[(1R)-1,2-

bis(phenylmethoxy)ethyl]-2-ethoxy-4-

phenylmethoxyoxolan-3-ol[3]

Chemical Formula C₂₉H₃₄O₆[2]

Molecular Weight 478.58 g/mol [4]

CAS Number 10310-32-4[4]

SMILES

CCOC1--INVALID-LINK----INVALID-LINK--

OCC3=CC=CC=C3)OCC4=CC=CC=C4">C@@

HO[3]

Chemical Properties
Tribenoside's therapeutic efficacy and formulation are intrinsically linked to its physicochemical

properties. It is described as a yellowish to pale yellow, clear, viscous liquid or neat oil.[2][5]

There are conflicting reports describing it as a light yellow powder, which may depend on the

specific anomeric composition or purity.[6]

Table 2: Physicochemical Properties of Tribenoside
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Property Value

Physical State
Yellowish to pale yellow, clear, viscous

liquid/neat oil at room temperature[2][5]

Melting Point
Not experimentally determined in the reviewed

literature.

Boiling Point 270-280 °C at 1.2 mmHg[2]

Solubility
Practically insoluble in water; very soluble in

acetone, methanol, and methylene chloride[7]

pKa (Predicted) 13.01 ± 0.70[2]

LogP (Predicted) 3.9[3]

Optical Rotation [α]D²⁶ +8° (in chloroform)[2]

Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific

findings. Below are generalized, yet detailed, methodologies for determining key

physicochemical properties of a compound like tribenoside.

Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard approach for determining the equilibrium solubility of a

compound.
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Sample Preparation

Equilibration

Phase Separation

Analysis

Excess tribenoside added to solvent (e.g., water, buffer)

Mixture placed in a sealed vial

Vial agitated at a constant temperature (e.g., 25°C or 37°C)

Agitation for a sufficient time to reach equilibrium (e.g., 24-72 hours)

Mixture allowed to stand to separate undissolved solid

Aliquots of the supernatant are carefully removed

Supernatant is filtered or centrifuged to remove remaining solid particles

Concentration of tribenoside in the filtrate is determined

Analytical method: HPLC with UV detection is suitable

Click to download full resolution via product page

Caption: Workflow for solubility determination using the shake-flask method.

Melting Point Determination (for Viscous Liquids/Oils)
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Given that tribenoside is often a viscous liquid, standard melting point determination methods

for crystalline solids are not applicable. Instead, techniques for determining the slip melting

point or pour point would be more appropriate.

Sample Preparation

Measurement

A capillary tube is filled with the liquid tribenoside

The sample is solidified by cooling

The capillary tube is placed in a temperature-controlled apparatus

The apparatus is heated at a slow, controlled rate

The temperature at which the solidified sample begins to move or 'slip' in the capillary is recorded

Click to download full resolution via product page

Caption: General workflow for slip melting point determination.

Signaling Pathways
Tribenoside exerts its anti-inflammatory effects, in part, by modulating key inflammatory

signaling pathways. It has been shown to inhibit the release of inflammatory mediators and the

activity of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and

Interleukin-1 beta (IL-1β). A plausible mechanism of action involves the inhibition of the NF-κB
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(Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central

regulator of inflammation.

Proposed Anti-Inflammatory Signaling Pathway of
Tribenoside
The following diagram illustrates a proposed mechanism by which tribenoside may interfere

with the TNF-α and IL-1β induced inflammatory response, leading to the downregulation of

inflammatory gene expression.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13389266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inflammatory Stimuli

Tribenoside Intervention

Downstream Signaling

TNF-α

TNFR

IL-1β

IL-1R

IKK Complex

activates activates

Tribenoside

inhibits

IκB

phosphorylates

NF-κB

releases

Nucleus

translocates to

Inflammatory Gene Expression

activates

Click to download full resolution via product page

Caption: Proposed anti-inflammatory mechanism of Tribenoside via NF-κB pathway inhibition.

Conclusion
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This technical guide has summarized the core molecular and chemical characteristics of

tribenoside. The provided data and diagrams offer a foundational understanding for

professionals in drug development and research. Further experimental investigation is

warranted to definitively determine certain physicochemical properties, such as the melting

point, and to further elucidate the precise molecular targets and signaling cascades through

which tribenoside exerts its therapeutic effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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